Cas no 2056875-20-6 ((2-Isocyanoethyl)bis(propan-2-yl)amine)

(2-Isocyanoethyl)bis(propan-2-yl)amine 化学的及び物理的性質
名前と識別子
-
- (2-isocyanoethyl)bis(propan-2-yl)amine
- EN300-6512534
- 2056875-20-6
- N-(2-Isocyanoethyl)-N-propan-2-ylpropan-2-amine
- (2-Isocyanoethyl)bis(propan-2-yl)amine
-
- インチ: 1S/C9H18N2/c1-8(2)11(9(3)4)7-6-10-5/h8-9H,6-7H2,1-4H3
- InChIKey: SHXSDAJAOVFTAQ-UHFFFAOYSA-N
- ほほえんだ: N(CC[N+]#[C-])(C(C)C)C(C)C
計算された属性
- せいみつぶんしりょう: 154.146998583g/mol
- どういたいしつりょう: 154.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 7.6Ų
(2-Isocyanoethyl)bis(propan-2-yl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6512534-0.05g |
(2-isocyanoethyl)bis(propan-2-yl)amine |
2056875-20-6 | 95.0% | 0.05g |
$660.0 | 2025-03-14 | |
Enamine | EN300-6512534-10.0g |
(2-isocyanoethyl)bis(propan-2-yl)amine |
2056875-20-6 | 95.0% | 10.0g |
$3376.0 | 2025-03-14 | |
Enamine | EN300-6512534-0.5g |
(2-isocyanoethyl)bis(propan-2-yl)amine |
2056875-20-6 | 95.0% | 0.5g |
$754.0 | 2025-03-14 | |
Enamine | EN300-6512534-5.0g |
(2-isocyanoethyl)bis(propan-2-yl)amine |
2056875-20-6 | 95.0% | 5.0g |
$2277.0 | 2025-03-14 | |
Enamine | EN300-6512534-2.5g |
(2-isocyanoethyl)bis(propan-2-yl)amine |
2056875-20-6 | 95.0% | 2.5g |
$1539.0 | 2025-03-14 | |
Enamine | EN300-6512534-0.1g |
(2-isocyanoethyl)bis(propan-2-yl)amine |
2056875-20-6 | 95.0% | 0.1g |
$691.0 | 2025-03-14 | |
Enamine | EN300-6512534-0.25g |
(2-isocyanoethyl)bis(propan-2-yl)amine |
2056875-20-6 | 95.0% | 0.25g |
$723.0 | 2025-03-14 | |
Enamine | EN300-6512534-1.0g |
(2-isocyanoethyl)bis(propan-2-yl)amine |
2056875-20-6 | 95.0% | 1.0g |
$785.0 | 2025-03-14 |
(2-Isocyanoethyl)bis(propan-2-yl)amine 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
(2-Isocyanoethyl)bis(propan-2-yl)amineに関する追加情報
Comprehensive Overview of (2-Isocyanoethyl)bis(propan-2-yl)amine (CAS No. 2056875-20-6): Properties, Applications, and Industry Relevance
The chemical compound (2-Isocyanoethyl)bis(propan-2-yl)amine (CAS No. 2056875-20-6) has garnered significant attention in recent years due to its unique structural properties and versatile applications in organic synthesis and material science. As a specialized amine derivative, this compound features an isocyanoethyl functional group coupled with a bis(isopropyl)amine moiety, making it a valuable intermediate for advanced chemical transformations. Researchers and industrial chemists are increasingly exploring its potential in catalysis, pharmaceutical intermediates, and polymer modification, aligning with the growing demand for sustainable and high-performance chemical solutions.
One of the most searched questions about (2-Isocyanoethyl)bis(propan-2-yl)amine revolves around its synthetic utility. The compound’s isocyanide group enables participation in multicomponent reactions like the Ugi reaction, a hotspot in modern organic chemistry for constructing complex molecular architectures efficiently. This aligns with the industry’s shift toward atom-economical processes and green chemistry principles. Additionally, its sterically hindered amine structure contributes to stability in reactive environments, a feature highly sought after in high-temperature applications and catalytic systems.
From an industrial perspective, CAS No. 2056875-20-6 is often discussed in forums and publications focusing on specialty chemicals and custom synthesis. Its role in producing tailored ligands for metal catalysis—particularly in asymmetric synthesis—has been highlighted in recent patents. This connects to broader trends like the rise of enantioselective catalysis in drug development, a topic frequently searched by professionals in medicinal chemistry and process optimization. The compound’s compatibility with N-heterocyclic frameworks further expands its relevance in designing bioactive molecules.
Another trending discussion involves the handling and storage of (2-Isocyanoethyl)bis(propan-2-yl)amine. While not classified as hazardous under standard regulations, its moisture-sensitive nature necessitates inert atmosphere storage, a detail often queried by laboratory technicians. Best practices recommend using sealed containers under nitrogen or argon, reflecting the broader emphasis on chemical safety protocols in academic and industrial settings. This aligns with Google Trends data showing increased searches for stable-isocyanide handling and amine stabilizers over the past year.
In material science, the compound’s potential extends to surface modification and nanomaterial functionalization. Its dual functionality allows covalent bonding with inorganic substrates (e.g., silica nanoparticles) while retaining organic solubility—a property critical for hybrid material design. Recent studies cite its use in creating self-assembled monolayers (SAMs), a topic gaining traction due to applications in sensors and optoelectronics. These intersections with cutting-edge technologies make CAS 2056875-20-6 a recurring keyword in grant proposals and research papers.
The commercial availability of (2-Isocyanoethyl)bis(propan-2-yl)amine through specialty chemical suppliers has also spurred discussions on cost-effective synthesis routes. Analytical data from procurement platforms reveals rising demand for high-purity batches (>98%), driven by stringent requirements in QC/QA protocols. Suppliers emphasizing batch-to-batch consistency and HPLC/MS characterization tend to rank higher in search engine results, underscoring the importance of technical documentation in B2B chemical commerce.
Looking ahead, the compound’s adaptability positions it as a candidate for emerging fields like click chemistry and bioconjugation. Its isocyanide-amine synergy could enable novel crosslinking strategies in biocompatible hydrogels—a trending topic in tissue engineering research. As sustainability becomes a priority, its potential in degradable polymer systems may further elevate its profile. These forward-looking applications ensure that 2056875-20-6 remains a compound of interest in both academic literature and industrial R&D pipelines.
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